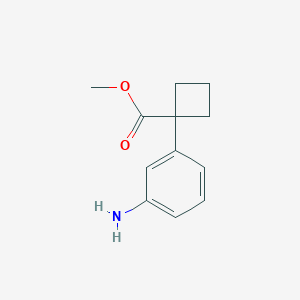

2-(Pyrimidin-2-yl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyrimidin-2-yl)butan-2-amine is a compound that has been employed in the design of privileged structures in medicinal chemistry . It has been used in the synthesis of novel heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)butan-2-amine involves a series of chemical reactions. A study reported the synthesis of a series of novel and potent PLK4 inhibitors with an aminopyrimidine core . Another study reported a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular weight of 2-(Pyrimidin-2-yl)butan-2-amine is 151.21 . The InChI code for this compound is 1S/C8H13N3/c1-3-8(2,9)7-10-5-4-6-11-7/h4-6H,3,9H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrimidin-2-yl)butan-2-amine are complex and involve multiple steps. For example, a study reported the synthesis of a series of novel and potent PLK4 inhibitors with an aminopyrimidine core . Another study reported a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Scientific Research Applications

- Findings : Novel PLK4 inhibitors based on the aminopyrimidine core have been synthesized. Compound 8h demonstrated high PLK4 inhibitory activity (IC50 = 0.0067 μM) and excellent antiproliferative effects against breast cancer cells. Further investigation may lead to PLK4-targeted anticancer drugs .

- Findings : Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than existing drugs. These compounds could be potential candidates for treating fibrotic conditions .

- Findings : Compound 7a, specifically 4-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}anilino)-4-oxobutanoic acid, was obtained. Further exploration of its properties and applications is warranted .

- Findings : Compound 8h emerged as a promising candidate with favorable stability and antiproliferative activity. It may contribute to the development of targeted anticancer drugs .

- Findings : Insights into the pharmacophore of these compounds can guide further drug development efforts .

Anticancer Research

Anti-Fibrotic Properties

Heterocyclic Synthesis

Drug Design and Development

Medicinal Chemistry

Synthetic Methodology

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(Pyrimidin-2-yl)butan-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

2-(Pyrimidin-2-yl)butan-2-amine acts as an inhibitor of PLK4 . The compound interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to a halt in cell division, making the compound a potential anticancer agent .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, 2-(Pyrimidin-2-yl)butan-2-amine disrupts the normal process of cell division, potentially leading to cell death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 2-(Pyrimidin-2-yl)butan-2-amine exhibits good plasma stability and liver microsomal stability . This suggests that the compound has a long half-life in the body, which could contribute to its bioavailability .

Result of Action

The result of the action of 2-(Pyrimidin-2-yl)butan-2-amine is the inhibition of cell division due to the disruption of centriole duplication . This can lead to cell death, particularly in cancer cells where PLK4 is overexpressed . Therefore, the compound has potential value in the research of PLK4-targeted anticancer drugs .

properties

IUPAC Name |

2-pyrimidin-2-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-8(2,9)7-10-5-4-6-11-7/h4-6H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPXUKAGICIJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)

![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)

![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)